

6-(Trifluoromethyl)pyridazine-3-carboxylic acid mass spectrometry

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

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An In-depth Technical Guide to the Mass Spectrometry of **6-(Trifluoromethyl)pyridazine-3-carboxylic Acid**

Introduction

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl moiety, makes it a versatile scaffold for synthesizing novel compounds with potential therapeutic activities. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.

Accurate structural characterization is paramount in the synthesis and application of such compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural features through controlled fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the principles of its ionization, predict its fragmentation patterns, and provide a framework for experimental design and data interpretation.

Molecular Characteristics and Ionization Behavior

The chemical structure of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** (Molecular Formula: $C_6H_3F_3N_2O_2$, Molecular Weight: 192.09 g/mol) dictates its behavior within a mass spectrometer.[1][2] The molecule's polarity, conferred by the carboxylic acid group and the nitrogen atoms in the pyridazine ring, makes it an ideal candidate for soft ionization techniques, most notably Electrospray Ionization (ESI).[3][4]

- **Positive Ion Mode (ESI+):** The two nitrogen atoms of the pyridazine ring are basic sites that can be readily protonated to form the pseudomolecular ion, $[M+H]^+$.
- **Negative Ion Mode (ESI-):** The acidic proton of the carboxylic acid group can be easily abstracted, forming the deprotonated molecule, $[M-H]^-$.

ESI is preferred as it typically imparts minimal internal energy to the analyte, allowing for the observation of the intact molecular ion, which is crucial for molecular weight determination. The choice between positive and negative mode will depend on the specific analytical goal; negative mode is often advantageous for carboxylic acids as it can provide cleaner spectra and highly predictable fragmentation pathways.[5]

Experimental Workflow: A Practical Approach

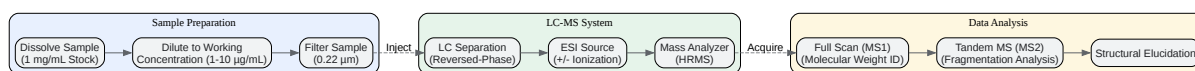
A robust and reproducible workflow is essential for the successful mass spectrometric analysis of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**. The following protocol outlines a standard Liquid Chromatography-Mass Spectrometry (LC-MS) approach.

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:**
 - Accurately weigh approximately 1 mg of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.
 - Perform serial dilutions of the stock solution using the initial mobile phase composition to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 $\mu\text{g/mL}$).

- Filter the final solution through a 0.22 μm syringe filter to remove any particulates before injection.
- Liquid Chromatography (LC) Conditions:
 - Column: A reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 μm) is generally suitable.
 - Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).
 - Mobile Phase B: Acetonitrile or Methanol + 0.1% of the corresponding modifier.
 - Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from any impurities.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Injection Volume: 1 - 5 μL .
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis.
 - Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is highly recommended for accurate mass measurements.
 - Data Acquisition:
 - Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the molecular ion and any potential adducts.
 - Tandem MS (MS/MS or MS2): Perform fragmentation analysis on the primary ion of interest (e.g., m/z 193.02 in positive mode or 191.01 in negative mode) to elucidate the structure. Use a normalized collision energy (NCE) ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

LC-MS Workflow Diagram



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Caption: Standard workflow for the analysis of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** using LC-MS.

Mass Spectral Data and Fragmentation Analysis

High-resolution mass spectrometry is critical for confirming the elemental composition of the parent molecule. The predicted monoisotopic mass and common adducts are summarized below.

Table 1: Predicted Molecular Ions and Adducts

Ion Species	Adduct Formula	Predicted m/z (Monoisotopic)	Ionization Mode
$[M+H]^+$	$[C_6H_4F_3N_2O_2]^+$	193.02194	Positive
$[M+Na]^+$	$[C_6H_3F_3N_2O_2Na]^+$	215.00388	Positive
$[M+NH_4]^+$	$[C_6H_7F_3N_3O_2]^+$	210.04848	Positive
$[M-H]^-$	$[C_6H_2F_3N_2O_2]^-$	191.00738	Negative
$[M+HCOO]^-$	$[C_7H_4F_3N_2O_4]^-$	237.01286	Negative

(Data sourced from
PubChem predictions)

[6]

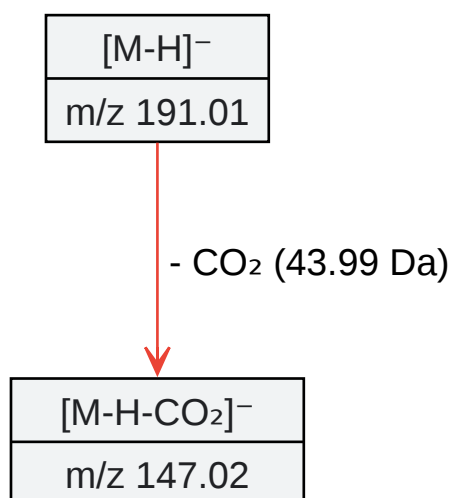
Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting ions.

Negative Ion Mode Fragmentation ($[M-H]^-$ at m/z 191.01):

The fragmentation of the deprotonated molecule is expected to be straightforward and highly informative. The primary and most favored fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO_2).^{[5][7]}

- Decarboxylation: The most prominent fragmentation will be the loss of CO_2 (43.99 Da) from the carboxylate group, leading to the formation of a pyridazinyl anion.
 - $[M-H-CO_2]^-$: $C_5H_2F_3N_2^-$ at m/z 147.02



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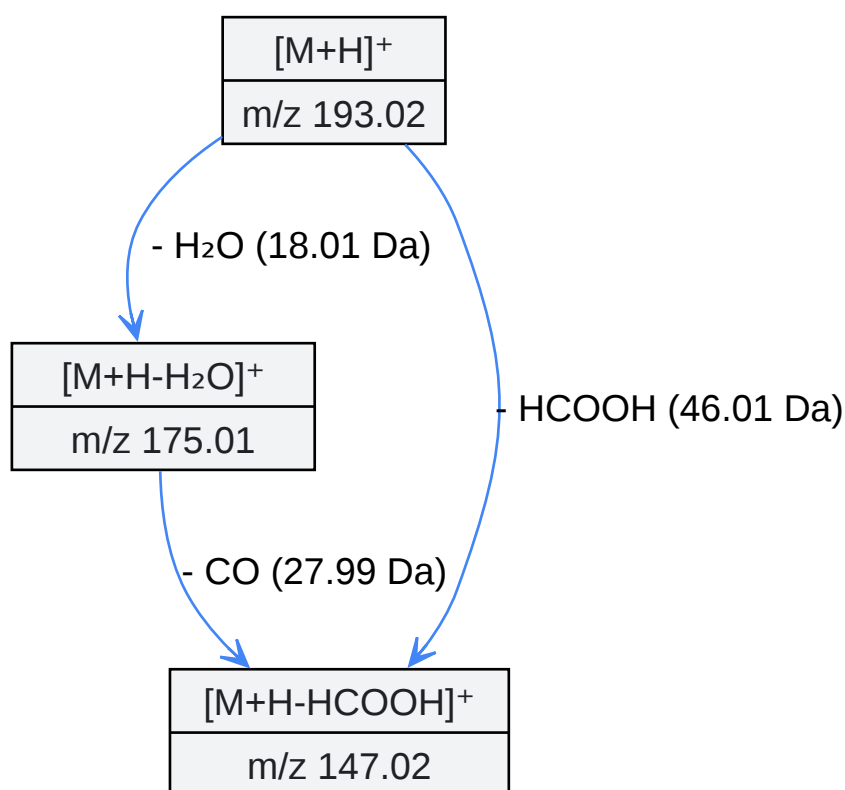
Caption: Primary fragmentation pathway of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** in negative ESI mode.

Positive Ion Mode Fragmentation ($[M+H]^+$ at m/z 193.02):

The protonated molecule offers more complex fragmentation patterns due to the charge being localized on the pyridazine ring.

- Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H_2O , 18.01 Da), forming a stable acylium ion.^{[6][8]}
 - $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$: $\text{C}_6\text{H}_2\text{F}_3\text{N}_2\text{O}^+$ at m/z 175.01
- Decarbonylation: The resulting acylium ion (m/z 175.01) or the parent ion can subsequently lose carbon monoxide (CO , 27.99 Da).
 - $[\text{M}+\text{H}-\text{H}_2\text{O}-\text{CO}]^+$: $\text{C}_5\text{H}_2\text{F}_3\text{N}_2^+$ at m/z 147.02
- Loss of Formic Acid: A concerted loss of the entire carboxylic acid group as formic acid (HCOOH , 46.01 Da) is also possible.
 - $[\text{M}+\text{H}-\text{HCOOH}]^+$: $\text{C}_5\text{H}_3\text{F}_3\text{N}_2^+$ at m/z 147.02

It is noteworthy that multiple pathways can converge to produce the same fragment ion, such as the ion at m/z 147.02, which represents the protonated 3-(trifluoromethyl)pyridazine core.



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Caption: Predicted fragmentation pathways of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** in positive ESI mode.

Table 2: Summary of Predicted Key Fragment Ions

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Formula of Loss	Fragmentation Pathway
191.01 ([M-H] ⁻)	147.02	43.99	CO ₂	Decarboxylation
193.02 ([M+H] ⁺)	175.01	18.01	H ₂ O	Dehydration to form acylium ion
193.02 ([M+H] ⁺)	147.02	46.01	HCOOH	Loss of formic acid
175.01	147.02	27.99	CO	Decarbonylation of acylium ion

Conclusion

The mass spectrometric analysis of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** is effectively achieved using ESI-MS, particularly when coupled with high-resolution instrumentation. The molecule predictably forms a protonated species [M+H]⁺ in positive mode and a deprotonated species [M-H]⁻ in negative mode. Tandem mass spectrometry reveals logical and interpretable fragmentation patterns dominated by the loss of water and carbon monoxide in positive mode, and a clean, characteristic loss of carbon dioxide in negative mode. This in-depth guide provides the foundational knowledge and practical framework for researchers to confidently identify, characterize, and quantify this important chemical entity, thereby supporting its application in the rigorous pipeline of drug discovery and development.

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